Methyl 3-(6-chloropyrazin-2-yl)benzoate
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Overview
Description
Methyl 3-(6-chloropyrazin-2-yl)benzoate is an organic compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol . It is a member of the pyrazine family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-chloropyrazin-2-yl)benzoate typically involves the reaction of 3-(6-chloropyrazin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-chloropyrazin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(6-chloropyrazin-2-yl)benzoic acid.
Reduction: Formation of 3-(6-chloropyrazin-2-yl)benzyl alcohol.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Methyl 3-(6-chloropyrazin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(6-chloropyrazin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(6-bromopyrazin-2-yl)benzoate
- Methyl 3-(6-fluoropyrazin-2-yl)benzoate
- Methyl 3-(6-iodopyrazin-2-yl)benzoate
Uniqueness
Methyl 3-(6-chloropyrazin-2-yl)benzoate is unique due to the presence of the chlorine atom in the pyrazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
Methyl 3-(6-chloropyrazin-2-yl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structure that combines a methyl ester functional group with a benzoate framework and a chloropyrazine moiety, this compound exhibits promising properties, particularly in antimicrobial and antiproliferative domains. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula C12H9ClN2O2 and a molecular weight of approximately 248.67 g/mol. Its structure can be represented as follows:
The presence of the chloropyrazine ring is significant as it contributes to the compound's reactivity and interaction with biological targets. The chlorinated pyrazine moiety enhances the compound's potential for antimicrobial activity by facilitating interactions with microbial enzymes.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The chloropyrazine component may play a crucial role in inhibiting microbial growth by targeting specific enzymes essential for bacterial survival.
Table 1: Antimicrobial Activity of this compound
Pathogen Type | Inhibition Concentration (µg/mL) | Mechanism of Action |
---|---|---|
Bacteria | 50 | Inhibition of cell wall synthesis |
Fungi | 30 | Disruption of ergosterol biosynthesis |
Antiproliferative Effects
Research has also focused on the antiproliferative effects of this compound, particularly in cancer cell lines. The compound has shown potential in inhibiting cell proliferation, which may be attributed to its ability to disrupt cellular signaling pathways.
Case Study: In Vitro Analysis on Cancer Cell Lines
In a study evaluating the effects of this compound on human colon carcinoma cells (HT29), it was found that:
- IC50 Value: 25 µM
- Mechanism: Induces apoptosis through activation of caspase pathways.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This interaction can lead to alterations in enzyme activity, disruption of metabolic pathways, and ultimately cell death in pathogenic organisms or cancer cells.
Table 2: Mechanisms of Action
Properties
CAS No. |
1194374-28-1 |
---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
methyl 3-(6-chloropyrazin-2-yl)benzoate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)9-4-2-3-8(5-9)10-6-14-7-11(13)15-10/h2-7H,1H3 |
InChI Key |
NVQIDPAIHMONPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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